molecular formula C15H22O B7973354 1-(2,4-Dimethylphenyl)heptan-1-one

1-(2,4-Dimethylphenyl)heptan-1-one

Cat. No.: B7973354
M. Wt: 218.33 g/mol
InChI Key: JQOOWKNPFQPTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)heptan-1-one is an organic compound with the molecular formula C15H22O It is a ketone derivative characterized by the presence of a heptanone chain attached to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylbenzene (also known as 2,4-xylene) with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)heptan-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)heptan-1-one depends on the specific application and the target molecule

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes, altering their activity and affecting metabolic pathways.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Chemical Interactions: Its reactivity allows it to form covalent bonds with other molecules, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)heptan-1-one can be compared with other similar compounds, such as:

    1-(2,4-Dimethylphenyl)butan-1-one: This compound has a shorter carbon chain, which affects its physical and chemical properties.

    1-(2,4-Dimethylphenyl)pentan-1-one: Similar structure but with a different chain length, influencing its reactivity and applications.

    1-(2,4-Dimethylphenyl)hexan-1-one: Another homolog with varying chain length, leading to differences in boiling points, solubility, and other properties.

The uniqueness of this compound lies in its specific chain length and the presence of the dimethylphenyl group, which imparts distinct aromatic properties and reactivity.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-4-5-6-7-8-15(16)14-10-9-12(2)11-13(14)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOOWKNPFQPTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.